Ritanserin

Description

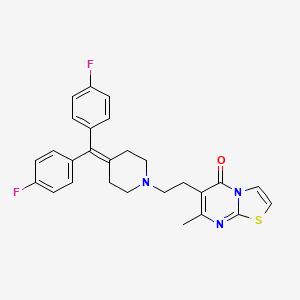

Structure

3D Structure

Properties

IUPAC Name |

6-[2-[4-[bis(4-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25F2N3OS/c1-18-24(26(33)32-16-17-34-27(32)30-18)12-15-31-13-10-21(11-14-31)25(19-2-6-22(28)7-3-19)20-4-8-23(29)9-5-20/h2-9,16-17H,10-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQLTPCYUFPYKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CSC2=N1)CCN3CCC(=C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25F2N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042594 | |

| Record name | Ritanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855736 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

87051-43-2 | |

| Record name | Ritanserin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87051-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ritanserin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087051432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ritanserin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12693 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ritanserin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ritanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ritanserin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RITANSERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/145TFV465S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pharmacological Profile of Ritanserin: A Technical Guide for Researchers

For research purposes only.

Introduction

Ritanserin, a thieno[3,2-d]pyrimidine derivative, is a potent and selective serotonin 5-HT2 receptor antagonist.[1] Initially investigated for its potential therapeutic applications in psychiatric and sleep disorders, Ritanserin has since become a valuable pharmacological tool for in vitro and in vivo research.[1] Its complex pharmacological profile, characterized by high affinity for 5-HT2A and 5-HT2C receptors and more recently discovered activity as a Diacylglycerol Kinase alpha (DGKα) inhibitor, makes it a subject of ongoing scientific inquiry.[2] This technical guide provides a comprehensive overview of the pharmacological properties of Ritanserin, including its receptor binding profile, key signaling pathways, and detailed experimental protocols to facilitate its use in a research setting.

Pharmacological Profile

Receptor Binding Affinity

Ritanserin exhibits high affinity for serotonin 5-HT2A and 5-HT2C receptors. Its binding affinity for other receptors is significantly lower, highlighting its selectivity. The following tables summarize the in vitro receptor binding profile of Ritanserin.

| Receptor | Species | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |

| 5-HT2A | Rat | Frontal Cortex | [3H]ketanserin | 0.45 | [2] |

| 5-HT2C | Rat | Choroid Plexus | [3H]mesulergine | 0.71 | [2] |

| H1 | Guinea Pig | Cerebellum | [3H]pyrilamine | 17.6 | [2] |

| D2 | Rat | Striatum | [3H]spiperone | 34.7 | [2] |

| α1-adrenergic | Rat | Cortex | [3H]prazosin | 48.2 | [2] |

| α2-adrenergic | Rat | Cortex | [3H]clonidine | 74.7 | [2] |

| 5-HT1Dα | Human (recombinant) | - | [3H]5-HT | ~50 | [3] |

| 5-HT1Dβ | Human (recombinant) | - | [3H]5-HT | >1000 | [3] |

Table 1: In Vitro Receptor Binding Affinities of Ritanserin. This table presents the equilibrium dissociation constants (Ki) of Ritanserin for various neurotransmitter receptors.

In Vivo Receptor Occupancy

Studies in rats have demonstrated that Ritanserin effectively occupies 5-HT2 receptors in the brain after systemic administration.

| Receptor | Species | Brain Region | Administration Route | Dose for 50% Occupancy (ED50) | Reference |

| 5-HT2 | Rat | Frontal Cortex | Subcutaneous | 0.08 mg/kg | [1] |

Table 2: In Vivo 5-HT2 Receptor Occupancy of Ritanserin. This table shows the dose of Ritanserin required to occupy 50% of the 5-HT2 receptors in the rat frontal cortex.

Mechanism of Action and Signaling Pathways

Ritanserin's pharmacological effects are primarily mediated through its antagonist activity at 5-HT2A and 5-HT2C receptors and its inhibition of DGKα.

5-HT2A/2C Receptor Antagonism and Gq/11 Signaling

The 5-HT2A and 5-HT2C receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins. Upon activation by serotonin, these receptors initiate a signaling cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking these receptors, Ritanserin prevents the downstream signaling events initiated by serotonin.

Inhibition of Diacylglycerol Kinase alpha (DGKα)

More recent research has identified Ritanserin as a potent inhibitor of Diacylglycerol Kinase alpha (DGKα).[2] DGKα is an enzyme that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA). Both DAG and PA are important second messengers involved in various cellular processes, including cell growth, proliferation, and survival. By inhibiting DGKα, Ritanserin can modulate signaling pathways downstream of DAG and PA, such as the mTOR and HIF-1α pathways, which are critical in cancer biology.

Modulation of the MEK/ERK Signaling Pathway

Ritanserin has been shown to repress the MEK/ERK signaling pathway.[4] The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates various cellular processes, including cell proliferation, differentiation, and survival. The inhibition of this pathway by Ritanserin may contribute to its observed effects in certain cellular models.

Experimental Protocols

The following are detailed methodologies for key experiments involving Ritanserin. These protocols are provided as a guide and may require optimization for specific experimental conditions.

Protocol 1: In Vitro 5-HT2A Receptor Binding Assay using [3H]ketanserin

This protocol describes a competitive radioligand binding assay to determine the affinity of Ritanserin for the 5-HT2A receptor.

Materials:

-

Rat frontal cortex tissue homogenate (source of 5-HT2A receptors)

-

[3H]ketanserin (radioligand)

-

Ritanserin (or other test compounds)

-

Binding buffer: 50 mM Tris-HCl, pH 7.4

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Scintillation cocktail

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare rat frontal cortex membranes by homogenization in ice-cold Tris-HCl buffer, followed by centrifugation to pellet the membranes. Resuspend the pellet in fresh binding buffer.

-

Set up the binding assay in tubes containing:

-

50 µL of [3H]ketanserin (final concentration ~1-2 nM)

-

50 µL of various concentrations of Ritanserin (e.g., 10⁻¹¹ to 10⁻⁵ M) or vehicle (for total binding)

-

50 µL of a high concentration of a non-labeled 5-HT2A antagonist (e.g., 10 µM spiperone) for determining non-specific binding.

-

350 µL of membrane homogenate (protein concentration ~100-200 µ g/tube ).

-

-

Incubate the tubes at 37°C for 30 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters three times with 5 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity in a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC50 of Ritanserin, from which the Ki can be calculated using the Cheng-Prusoff equation.

Protocol 2: In Vivo Serotonin-Induced Vasoconstriction in Rats

This protocol outlines a method to assess the in vivo antagonist effect of Ritanserin on serotonin-induced vasoconstriction.

Materials:

-

Male Wistar rats (250-300g)

-

Anesthetic (e.g., sodium pentobarbital)

-

Serotonin hydrochloride

-

Ritanserin

-

Saline solution (0.9% NaCl)

-

Blood pressure transducer and recording system

-

Catheters for arterial and venous cannulation

Procedure:

-

Anesthetize the rat and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

-

Allow the animal to stabilize for at least 30 minutes after surgery.

-

Administer a bolus injection of serotonin (e.g., 10 µg/kg, i.v.) and record the pressor (vasoconstrictor) response.

-

After the blood pressure returns to baseline, administer Ritanserin (e.g., 0.1, 0.3, 1.0 mg/kg, i.v.) or vehicle.

-

30 minutes after Ritanserin administration, challenge the animal again with the same dose of serotonin and record the pressor response.

-

Compare the pressor response to serotonin before and after Ritanserin administration to determine the antagonist effect.

-

Data can be expressed as the percentage inhibition of the serotonin-induced pressor response.

Protocol 3: Assessment of MEK/ERK Pathway Inhibition by Western Blot

This protocol describes how to use Western blotting to measure the effect of Ritanserin on the phosphorylation of MEK and ERK.

Materials:

-

Cell line of interest (e.g., HEK293 cells expressing 5-HT2A receptors)

-

Ritanserin

-

Serotonin (as an agonist to stimulate the pathway)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK, and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to ~80% confluency.

-

Pre-treat the cells with various concentrations of Ritanserin or vehicle for a specified time (e.g., 1 hour).

-

Stimulate the cells with serotonin (e.g., 1 µM) for a short period (e.g., 5-15 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Protocol 4: In Vitro Diacylglycerol Kinase alpha (DGKα) Activity Assay

This protocol details a method to measure the inhibitory effect of Ritanserin on DGKα activity.[2]

Materials:

-

Purified recombinant DGKα enzyme

-

Liposomes containing phosphatidylcholine (PC), diacylglycerol (DAG), and phosphatidylserine (PS)

-

Ritanserin

-

Assay buffer: 50 mM MOPS (pH 7.5), 100 mM NaCl, 5 mM MgCl2

-

1 mM CaCl2

-

1 mM DTT

-

[γ-³²P]ATP

-

Lipid extraction reagents (e.g., chloroform/methanol/HCl)

-

Thin-layer chromatography (TLC) system

-

Phosphorimager

Procedure:

-

Prepare liposomes by dissolving lipids in chloroform, drying to a film, and hydrating with assay buffer. Incorporate Ritanserin into the liposomes at various concentrations.

-

Set up the kinase reaction in a final volume of 100 µL containing:

-

Assay buffer

-

1 mM CaCl2

-

1 mM DTT

-

Purified DGKα enzyme

-

Liposomes with or without Ritanserin

-

-

Initiate the reaction by adding 10 µL of 10 mM [γ-³²P]ATP.

-

Incubate for 15 minutes at 25°C.

-

Stop the reaction by adding methanol/HCl.

-

Extract the lipids using a chloroform/methanol partition.

-

Spot the lipid extract onto a TLC plate and develop the chromatogram to separate phosphatidic acid (the product) from other lipids.

-

Visualize and quantify the radiolabeled phosphatidic acid using a phosphorimager.

-

Calculate the percentage inhibition of DGKα activity by Ritanserin at different concentrations to determine the IC50.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for characterizing a GPCR antagonist like Ritanserin.

Conclusion

Ritanserin's well-defined antagonism of 5-HT2A and 5-HT2C receptors, coupled with its more recently elucidated role as a DGKα inhibitor, makes it a versatile and powerful tool for pharmacological research. This guide provides a foundational understanding of Ritanserin's pharmacological profile and offers detailed experimental protocols to aid researchers in their investigations into the serotonergic system, GPCR signaling, and lipid kinase-mediated pathways. As with any research compound, appropriate safety precautions and ethical considerations should be observed during its handling and use.

References

- 1. Receptor-binding properties in vitro and in vivo of ritanserin: A very potent and long acting serotonin-S2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dual activities of ritanserin and R59022 as DGKα inhibitors and serotonin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Age-related effect of ritanserin on the sleep-waking phases in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ritanserin, a potent serotonin 2A receptor antagonist, represses MEK/ERK signalling pathway to restore PAX6 production and function in aniridia-like cellular model - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anxiolytic and Antidepressant Properties of Ritanserin

Introduction

Ritanserin, a potent and selective antagonist of serotonin 5-HT2A and 5-HT2C receptors, has been the subject of significant investigation for its potential therapeutic effects on anxiety and depression.[1][2][3] Developed by Janssen Pharmaceutica, this thiazolopyrimidine derivative was explored in various clinical trials for conditions ranging from generalized anxiety disorder and dysthymia to schizophrenia and migraine.[1][3][4][5] Although it was never commercialized for medical use due to safety concerns, Ritanserin remains a valuable tool in scientific research for elucidating the role of the 5-HT2 receptor subfamily in neuropsychiatric disorders.[2] This technical guide provides a comprehensive overview of the anxiolytic and antidepressant properties of Ritanserin, detailing its pharmacodynamics, relevant signaling pathways, and a summary of preclinical and clinical findings.

Pharmacodynamics and Receptor Binding Profile

Ritanserin's primary mechanism of action is its high-affinity antagonism of 5-HT2A and 5-HT2C receptors.[2][5] It exhibits a significantly lower affinity for other receptor types, which underscores its selectivity. The binding affinities (Ki) of Ritanserin for various receptors are summarized in the table below.

| Receptor | Binding Affinity (Ki) in nM | Reference |

| 5-HT2A | 0.39 - 0.45 | [2][5] |

| 5-HT2C | 0.71 | [2][5] |

| 5-HT1D | Binds, but affinity not specified | [2] |

| 5-HT2B | Binds, but affinity not specified | [2] |

| 5-HT5A | Binds, but affinity not specified | [2] |

| 5-HT6 | Binds, but affinity not specified | [2] |

| 5-HT7 | Binds, but affinity not specified | [2] |

| H1 | ~17.55 (39-fold lower than 5-HT2A) | [2] |

| D2 | ~34.65 (77-fold lower than 5-HT2A) | [2][6] |

| α1-adrenergic | ~48.15 (107-fold lower than 5-HT2A) | [2] |

| α2-adrenergic | ~74.7 (166-fold lower than 5-HT2A) | [2] |

Signaling Pathways Modulated by Ritanserin

The therapeutic effects of Ritanserin are believed to be mediated through its modulation of downstream signaling cascades following 5-HT2A/2C receptor blockade. Two key pathways identified are the MEK/ERK signaling pathway and the regulation of midbrain dopamine neurons.

Ritanserin's Influence on the MEK/ERK Signaling Pathway

Ritanserin has been shown to repress the MEK/ERK signaling pathway.[7] This action can lead to the restoration of PAX6 production, a crucial transcription factor for eye development, which has implications beyond its neuropsychiatric effects.[7]

Ritanserin's Effect on Dopaminergic Neurotransmission

By blocking the inhibitory control of serotonin on midbrain dopamine neurons, Ritanserin can increase both the burst firing and the firing rate of these neurons.[8] This effect is thought to contribute to its mood-improving properties.[8]

Anxiolytic Properties of Ritanserin

Preclinical Evidence

Animal studies have provided evidence for the anxiolytic-like effects of Ritanserin. In the elevated plus-maze (EPM), a standard preclinical model for anxiety, chronic administration of Ritanserin to rats undergoing ethanol withdrawal led to an increase in the time spent in the open arms, which is indicative of an anxiolytic effect.[9] Similarly, in open field tests, Ritanserin demonstrated effects suggestive of anxiolytic activity in rats.[10]

Clinical Evidence

Several double-blind, controlled clinical trials have investigated the efficacy of Ritanserin in treating generalized anxiety disorder (GAD). These studies have generally shown that Ritanserin is superior to placebo and comparable in efficacy to the benzodiazepine lorazepam.[1][11][12]

| Study | Design | N | Treatment Groups | Duration | Key Findings | Reference(s) |

| Bressa et al., 1987 | Double-blind, comparative | 24 | Ritanserin (20 mg/day) vs. Lorazepam (5 mg/day) | 6 weeks | Both drugs showed comparable improvement in patients with GAD. | [1] |

| Ceulemans et al., 1985 | Double-blind, placebo-controlled | 83 | Ritanserin (5 mg/day), Ritanserin (10 mg/day), Lorazepam (4 mg/day), Placebo | 2 weeks | 10 mg Ritanserin and 4 mg Lorazepam were significantly better than placebo. 5 mg Ritanserin was not superior to placebo. | [11][12] |

However, it is noteworthy that in a simulated public-speaking paradigm with healthy volunteers, Ritanserin was found to prolong the subjective experience of anxiety, suggesting that its effects may be context-dependent and differ between conditioned and unconditioned anxiety.[13]

Experimental Protocol: Elevated Plus-Maze (EPM) Test

The EPM is a widely used behavioral assay for assessing anxiety-like behavior in rodents.[14][15]

-

Apparatus: The maze is shaped like a plus sign and elevated from the floor. It consists of two open arms and two enclosed arms.

-

Principle: The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds are expected to increase the proportion of time spent and the number of entries into the open arms.[14]

-

Procedure:

-

Acclimatization: Animals are brought to the testing room and allowed to acclimatize for at least one hour before the test.

-

Drug Administration: The test compound (Ritanserin) or vehicle is administered at a predetermined time before the test (e.g., 60 minutes intraperitoneally).[9]

-

Testing: Each animal is placed at the center of the maze, facing an open arm. Its behavior is then recorded for a set period, typically 5 minutes.

-

Data Analysis: The primary measures recorded are the number of entries into and the time spent in the open and closed arms. The percentage of open arm entries and the percentage of time spent in the open arms are calculated and used as indices of anxiety.

-

Antidepressant Properties of Ritanserin

Clinical Evidence

Ritanserin has also demonstrated efficacy in treating depressive symptoms, particularly in patients with dysthymic disorder and in those with chronic headache accompanied by depression.[3][4]

| Study | Design | N | Treatment Groups | Duration | Key Findings | Reference(s) |

| Paeile et al., 1990 | Double-blind, comparative | 38 | Ritanserin vs. Amitriptyline | Not specified | Ritanserin was as effective as amitriptyline in reducing scores on the Hamilton Rating Scale for Depression (HRSD) and Anxiety (HRSA) in patients with chronic headache and depression. | [4] |

| Reyntjens et al., 1986 | Double-blind, placebo-controlled | Not specified | Ritanserin (10 mg/day) vs. Placebo | 4 weeks | Ritanserin was effective in treating dysthymic disorder and significantly increased Slow Wave Sleep. | [3] |

The ability of Ritanserin to increase slow-wave sleep is a notable effect, as sleep disturbances are a core symptom of depression.[3][16]

Experimental Protocol: Forced Swim Test (FST)

The FST is a common behavioral test used to screen for antidepressant activity in rodents.[17]

-

Apparatus: A transparent plexiglass cylinder filled with water.

-

Principle: When placed in an inescapable container of water, rodents will initially try to escape but eventually adopt an immobile posture. Antidepressant drugs are known to reduce the duration of immobility.

-

Procedure:

-

Pre-test Session: On the first day, animals are placed in the water-filled cylinder for a 15-minute pre-swim session. This is done to induce a state of behavioral despair.

-

Drug Administration: The test compound (Ritanserin) or vehicle is administered at various time points, for example, immediately after the pre-test, 6 hours before the final test, and 30 minutes before the final test.

-

Test Session: 24 hours after the pre-test, the animals are placed back into the cylinder for a 5-6 minute test session.

-

Data Analysis: The duration of immobility during the test session is recorded and analyzed. A significant decrease in immobility time is indicative of an antidepressant-like effect.[17]

-

Ritanserin has demonstrated clear anxiolytic and antidepressant properties in both preclinical and clinical studies. Its mechanism of action, primarily through the antagonism of 5-HT2A and 5-HT2C receptors, leads to the modulation of key neuronal circuits implicated in mood and anxiety. The disinhibition of dopamine pathways and its effects on sleep architecture are likely contributing factors to its therapeutic potential. While its clinical development was halted, Ritanserin continues to be an invaluable pharmacological tool for researchers investigating the complex role of the serotonergic system in psychiatric disorders. The data and protocols presented in this guide offer a comprehensive resource for scientists and drug development professionals interested in the pharmacology of Ritanserin and the broader field of anxiolytic and antidepressant drug discovery.

References

- 1. Serotonin S2 receptors blockage and generalized anxiety disorders. A double-blind study on ritanserin and lorazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ritanserin - Wikipedia [en.wikipedia.org]

- 3. Effects of ritanserin on sleep disturbances of dysthymic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A new 5-HT2 antagonist (ritanserin) in the treatment of chronic headache with depression. A double-blind study vs amitriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ritanserin, a 5-HT2A/2C antagonist, reverses direct dopamine agonist-induced inhibition of midbrain dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ritanserin, a potent serotonin 2A receptor antagonist, represses MEK/ERK signalling pathway to restore PAX6 production and function in aniridia-like cellular model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ritanserin, a 5-HT2 receptor antagonist, activates midbrain dopamine neurons by blocking serotonergic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of ritanserin on ethanol withdrawal-induced anxiety in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Behavioral and 5-HT antagonist effects of ritanserin: a pure and selective antagonist of LSD discrimination in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The influence of ritanserin, a serotonin antagonist, in anxiety disorders: a double-blind placebo-controlled study versus lorazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Ritanserin facilitates anxiety in a simulated public-speaking paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jetir.org [jetir.org]

- 15. Evaluation of the Anxiolytic and Antidepressant Activities of the Aqueous Extract from Camellia euphlebia Merr. ex Sealy in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ritanserin, a serotonin-2 receptor antagonist, improves ultradian sleep rhythmicity in young poor sleepers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anxiolytic and Antidepressant Potential of Methanolic Extract of Neurada procumbens Linn. in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Repurposing Ritanserin: A Technical Guide for Early-Stage Oncology Research

An In-depth Examination of a Serotonin Antagonist's Emergence as a Novel Kinase Inhibitor in Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the emerging role of Ritanserin in early-stage oncology research. Initially developed as a serotonin 5-HT2A/2C receptor antagonist for neuropsychiatric disorders, Ritanserin's unique polypharmacology has led to its repurposing as a promising anti-cancer agent. This document details its mechanism of action, summarizes key preclinical findings, and provides insights into the experimental protocols that underpin this research. The information presented is intended to equip researchers and drug development professionals with a thorough understanding of Ritanserin's potential in oncology.

Core Mechanism of Action: Beyond Serotonin Blockade

While Ritanserin is a potent antagonist of serotonin receptors, its anti-cancer effects are primarily attributed to its "off-target" activities, specifically the inhibition of key kinases involved in oncogenic signaling.[1][2] This dual activity profile distinguishes it from other serotonin antagonists like ketanserin, which lacks significant anti-tumor effects.[1]

The primary oncologically-relevant targets of Ritanserin are:

-

Diacylglycerol Kinase alpha (DGKα): Ritanserin is a potent inhibitor of DGKα.[3][4] DGKα is a critical enzyme that converts diacylglycerol (DAG) to phosphatidic acid (PA), thereby regulating the levels of these two important lipid second messengers.[4][5] Dysregulation of DGKα has been implicated in several cancers, including glioblastoma, melanoma, and pancreatic cancer.[2][3][5] By inhibiting DGKα, Ritanserin can modulate downstream signaling pathways that are crucial for cancer cell proliferation, survival, and mesenchymal transition.[2][5]

-

c-RAF: In lung cancer, particularly small cell lung cancer (SCLC), Ritanserin has been shown to specifically block the activation of c-RAF, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] This pathway is a central regulator of cell growth, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.[1] Notably, Ritanserin does not inhibit the closely related B-RAF, suggesting a degree of selectivity that could be advantageous in certain contexts, such as in RAS-mutated cancers that are resistant to B-RAF inhibitors.[1][2]

The inhibition of these kinases by Ritanserin leads to the induction of apoptotic cell death in various cancer cell lines, a mechanism that appears to be independent of its effects on serotonin receptors.[1][2][5][6]

Preclinical Efficacy: A Broad Spectrum of Anti-Tumor Activity

Preclinical studies have demonstrated Ritanserin's cytotoxic activity across a range of cancer types, both in vitro and in vivo.

In Vitro Studies: Dose-Dependent Cytotoxicity

Ritanserin has shown dose-dependent and time-dependent inhibitory effects on the viability of various cancer cell lines.

| Cancer Type | Cell Line(s) | Key Findings | Reference |

| Non-Small Cell Lung Cancer (NSCLC) | A549, H1650 | Induced apoptotic cell death. | [1] |

| Small Cell Lung Cancer (SCLC) | H82 | Showed cytotoxic activity and specificity for c-RAF inhibition. | [1] |

| Acute Myeloid Leukemia (AML) | KG-1α, Kasumi-1 | Impaired cell proliferation and induced caspase-dependent apoptosis. | [5] |

| Colorectal Cancer | HT29, SW480, SW742 | Reduced cell viability and increased apoptosis, with synergistic effects when combined with curcumin. | [6] |

In Vivo Studies: Tumor Growth Inhibition

Xenograft mouse models have provided in vivo evidence for Ritanserin's anti-tumor efficacy.

| Cancer Type | Animal Model | Key Findings | Reference |

| Acute Myeloid Leukemia (AML) | Xenograft mouse model | Inhibited AML tumor growth. | [5] |

| Glioblastoma | Intracranial xenografts | Dramatically increased survival. | [7] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by Ritanserin and a typical workflow for identifying its kinase targets.

References

- 1. Chemoproteomic Discovery of a Ritanserin-Targeted Kinase Network Mediating Apoptotic Cell Death of Lung Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ritanserin - Wikipedia [en.wikipedia.org]

- 4. Dual activities of ritanserin and R59022 as DGKα inhibitors and serotonin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ritanserin suppresses acute myeloid leukemia by inhibiting DGKα to downregulate phospholipase D and the Jak-Stat/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Serotonin 5-HT2A Receptor Antagonist Ritanserin Induces Apoptosis in Human Colorectal Cancer and Acts in Synergy with Curcumin - International Biological and Biomedical Journal [ibbj.org]

- 7. researchgate.net [researchgate.net]

The Impact of Ritanserin on Sleep Architecture and Slow-Wave Sleep: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ritanserin, a potent and selective 5-HT2A/2C receptor antagonist, has been the subject of extensive research regarding its effects on human and animal sleep architecture. A consistent and prominent finding across numerous studies is its ability to significantly and dose-dependently increase slow-wave sleep (SWS), also known as deep sleep. This technical guide provides a comprehensive overview of the core findings related to ritanserin's impact on sleep, with a focus on quantitative data, experimental methodologies, and the underlying neurobiological mechanisms. The information is presented to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and sleep research.

Introduction

Sleep is a fundamental physiological process crucial for memory consolidation, cellular repair, and overall health. It is characterized by distinct stages, broadly categorized into non-rapid eye movement (NREM) and rapid eye movement (REM) sleep. NREM sleep is further subdivided into stages N1, N2, and N3, with N3 representing the deepest stage, also known as slow-wave sleep (SWS). SWS is characterized by high-amplitude, low-frequency delta waves in the electroencephalogram (EEG) and is thought to be the most restorative phase of sleep.

The serotonergic system, particularly the 5-HT2A and 5-HT2C receptors, plays a significant modulatory role in the sleep-wake cycle. Ritanserin, by acting as an antagonist at these receptors, has been shown to robustly enhance SWS.[1][2][3] This document synthesizes the available scientific literature to provide an in-depth analysis of ritanserin's effects on sleep architecture.

Mechanism of Action: 5-HT2A/2C Receptor Antagonism

Ritanserin's primary mechanism of action in modulating sleep is its potent antagonism of 5-HT2A and 5-HT2C receptors.[4] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by serotonin, initiate a downstream signaling cascade. The blockade of these receptors by ritanserin is believed to disinhibit sleep-promoting neurons, leading to an increase in SWS.

Signaling Pathway of 5-HT2A Receptor Activation

The following diagram illustrates the canonical Gq-coupled signaling pathway activated by serotonin at the 5-HT2A receptor. Ritanserin blocks this pathway at the receptor level.

Caption: 5-HT2A Receptor Gq-coupled Signaling Pathway.

Quantitative Effects on Sleep Architecture

The administration of ritanserin has been consistently shown to alter sleep architecture, most notably by increasing SWS. The following tables summarize the quantitative data from key clinical trials in various populations.

Table 1: Effects of Ritanserin on Sleep Stages in Healthy Volunteers

| Study | Dose of Ritanserin | Change in Slow-Wave Sleep (SWS) | Change in Stage 2 Sleep | Change in REM Sleep |

| Idzikowski et al. (1986)[2] | 10 mg (acute) | Doubled in duration | Decreased | Decreased |

| Idzikowski et al. (1991)[5] | 1 mg | Increased by an average of 53 minutes | Not specified | Not specified |

| 3 mg | Increased by an average of 82 minutes | Not specified | Not specified | |

| 10 mg | Increased by an average of 101 minutes | Not specified | Not specified | |

| 30 mg | Increased by an average of 136.5 minutes | Not specified | Not specified | |

| Sharpley et al. (1994)[6] | 5 mg | 51.4% increase | Not specified | Not specified |

Table 2: Effects of Ritanserin on Sleep in Patient Populations

| Study | Population | Dose of Ritanserin | Change in Slow-Wave Sleep (SWS) | Other Notable Changes |

| Paiva et al. (1988)[7] | Dysthymic patients | 10 mg/day (4 weeks) | Significantly increased | Changed frequency and distribution of some stage transitions. |

| Mayer G. (2003)[8] | Narcolepsy patients | 5 mg/day (28 days) | Significant increase in nocturnal SWS (% of total sleep time) | Significant, dose-dependent reduction in NREM stage 1 percentage during daytime sleep. |

| 10 mg/day (28 days) | Significant increase in nocturnal SWS (% of total sleep time) | Significant, dose-dependent reduction in NREM stage 1 percentage during daytime sleep. | ||

| Viola et al. (2002)[9] | Young poor sleepers | 5 mg (acute) | SWS duration significantly enhanced (P<0.01) | Number of NREM-REM sleep cycles significantly enhanced (P<0.01). |

Experimental Protocols

The majority of studies investigating ritanserin's effect on sleep have employed a randomized, double-blind, placebo-controlled design. Polysomnography (PSG) has been the gold standard for objectively measuring sleep parameters.

General Experimental Workflow

Caption: General Experimental Workflow for Ritanserin Sleep Studies.

Key Methodological Components:

-

Study Design: Most human studies utilized a randomized, double-blind, placebo-controlled, crossover design to minimize inter-subject variability.

-

Participants: Studies have been conducted on healthy volunteers, individuals with subjective sleep complaints ("poor sleepers"), and patient populations including those with dysthymia and narcolepsy.[7][8][9]

-

Drug Administration: Ritanserin has been administered orally at doses ranging from 1 mg to 30 mg.[5] The timing of administration varied between studies, with some administering the drug in the morning and others closer to bedtime.

-

Polysomnography (PSG):

-

Recordings: Standard PSG recordings included electroencephalography (EEG), electrooculography (EOG) for eye movements, and electromyography (EMG) for muscle tone.

-

Sleep Scoring: Sleep stages were visually scored from the PSG recordings, typically in 30-second epochs. The Rechtschaffen and Kales (R&K) criteria were the standard for sleep scoring in the era when many of these studies were conducted. This method classifies sleep into stages 1, 2, 3, 4, and REM. SWS corresponds to the sum of stages 3 and 4.

-

Hypothesized Downstream Effects on Sleep Regulation

The precise neural circuitry through which 5-HT2A/2C antagonism by ritanserin promotes SWS is an area of ongoing research. A leading hypothesis is that serotonin, acting on 5-HT2A/2C receptors, exerts an inhibitory influence on sleep-promoting neurons, such as GABAergic neurons in the ventrolateral preoptic nucleus (VLPO). By blocking this inhibition, ritanserin is thought to disinhibit these sleep-promoting regions, leading to an increase in SWS.

Caption: Hypothesized Mechanism of Ritanserin-Induced SWS Enhancement.

Conclusion

References

- 1. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. msudenver.edu [msudenver.edu]

- 3. Role of 5-HT2A receptor antagonists in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ritanserin, a serotonin-2 receptor antagonist, improves ultradian sleep rhythmicity in young poor sleepers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Ritanserin improves sleep quality in narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of ritanserin on sleep disturbances of dysthymic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Ritanserin (R-55667): A Technical Guide to its Preclinical Pharmacology and Core Experimental Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritanserin, known by its developmental code name R-55667, is a potent and long-acting serotonin receptor antagonist.[1] Initially investigated for a range of central nervous system disorders including anxiety, depression, and schizophrenia, its development was halted due to safety concerns.[2] However, recent research has unveiled its novel activity as an inhibitor of diacylglycerol kinase alpha (DGKα), leading to renewed interest in its potential as a repurposed therapeutic, particularly in oncology.[2] This technical guide provides a comprehensive overview of the preclinical data for R-55667, detailing its receptor binding profile, its influence on key signaling pathways, and the experimental methodologies used to elucidate its activity.

Quantitative Data Summary

The following tables summarize the in vitro binding affinities and inhibitory concentrations of Ritanserin (R-55667) for various molecular targets.

Table 1: Receptor Binding Affinity of Ritanserin (R-55667)

| Target Receptor | Radioligand | Tissue Source | Ki (nM) | IC50 (nM) | Reference(s) |

| 5-HT2A | [3H]ketanserin | Rat Frontal Cortex | 0.45 | 0.9 | [2][3] |

| 5-HT2C | 0.71 | [2] | |||

| Histamine H1 | 35 | [4] | |||

| Dopamine D2 | [3H]haloperidol | Rat Striatum | 70 | [3][4] | |

| α1-Adrenergic | 97 | [4] | |||

| α2-Adrenergic | 150 | [4] | |||

| Dopamine Transporter (DAT) | Rat Frontal Cortex Synaptosomes | 180 ± 60 | [5] |

Table 2: Kinase Inhibition by Ritanserin (R-55667)

| Target Kinase | Assay Type | IC50 | Reference(s) |

| Diacylglycerol Kinase α (DGKα) | Radiolabeled ATP Assay | ~15 µM |

Signaling Pathways and Mechanisms of Action

Ritanserin (R-55667) exerts its cellular effects through at least two distinct signaling pathways: antagonism of the 5-HT2A receptor and inhibition of diacylglycerol kinase alpha (DGKα).

5-HT2A Receptor Antagonism and MEK/ERK Pathway Inhibition

As a potent 5-HT2A receptor antagonist, Ritanserin blocks the downstream signaling cascade initiated by serotonin binding. In certain cellular contexts, this antagonism has been shown to lead to the selective inactivation of the MEK/ERK signaling pathway.[6] This pathway is a critical regulator of cell proliferation and survival.

Diacylglycerol Kinase Alpha (DGKα) Inhibition

Ritanserin has been identified as a potent inhibitor of DGKα.[2] This enzyme catalyzes the conversion of diacylglycerol (DAG) to phosphatidic acid (PA), two important lipid second messengers. By inhibiting DGKα, Ritanserin disrupts the balance of these signaling molecules, impacting downstream pathways including Phospholipase D (PLD) signaling, and the Jak-Stat and MAPK signaling cascades.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Ritanserin (R-55667).

In Vitro Radioligand Binding Assay for 5-HT2A Receptors

This protocol is adapted from studies characterizing serotonin receptor antagonists in rat brain tissue.[3][8]

1. Tissue Preparation:

-

Male Wistar rats are sacrificed and the frontal cortex is rapidly dissected on ice.

-

The tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

The homogenate is centrifuged at 48,000 x g for 10 minutes at 4°C.

-

The resulting pellet is resuspended in fresh buffer and the centrifugation step is repeated.

-

The final pellet is resuspended in 50 mM Tris-HCl buffer (pH 7.4) containing 0.1% ascorbic acid and 10 µM pargyline.

2. Binding Assay:

-

The assay is performed in a final volume of 2 ml.

-

To each tube, add:

-

100 µl of various concentrations of Ritanserin (R-55667) or vehicle.

-

100 µl of [3H]ketanserin (final concentration ~0.5 nM).

-

1.8 ml of the prepared membrane suspension.

-

-

Non-specific binding is determined in the presence of 1 µM of a non-labeled potent 5-HT2A antagonist like ketanserin.

-

The tubes are incubated at 37°C for 20 minutes.

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

-

The filters are washed three times with 5 ml of ice-cold buffer.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

3. Data Analysis:

-

The IC50 values are determined by non-linear regression analysis of the competition binding data.

-

The Ki values are calculated using the Cheng-Prusoff equation.

Diacylglycerol Kinase alpha (DGKα) Activity Assay

This protocol is based on a radiolabeled ATP kinase assay format.[9][10]

1. Reagent Preparation:

-

Kinase Buffer (5x): 250 mM MOPS (pH 7.0), 50 mM MgCl2, 5 mM EGTA, 500 mM NaCl, 2.5 mg/ml BSA.

-

Liposome Preparation: Prepare small unilamellar vesicles (SUVs) containing phosphatidylcholine (PC), phosphatidylserine (PS), and diacylglycerol (DAG) in a molar ratio of 75:20:5. The lipids are dried under nitrogen and resuspended in kinase buffer followed by sonication.

-

ATP Solution: Prepare a stock solution of ATP containing [γ-32P]ATP.

2. Kinase Reaction:

-

The reaction is performed in a final volume of 50 µl.

-

To each tube on ice, add:

-

10 µl of 5x Kinase Buffer.

-

10 µl of the prepared liposomes.

-

Purified recombinant DGKα enzyme.

-

Various concentrations of Ritanserin (R-55667) or DMSO vehicle.

-

Make up the volume to 40 µl with sterile water.

-

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 10 µl of the ATP solution.

-

Incubate at 30°C for 20 minutes.

3. Reaction Termination and Analysis:

-

Stop the reaction by adding 20 µl of 0.5 M EDTA.

-

Spot 20 µl of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the papers three times for 5 minutes each in 75 mM phosphoric acid.

-

Wash once with acetone and let the papers dry.

-

The amount of incorporated 32P is quantified by scintillation counting.

Western Blot Analysis of MEK/ERK and Jak-Stat Signaling

This is a generalized protocol for analyzing the phosphorylation status of key proteins in the MEK/ERK and Jak-Stat pathways following treatment with Ritanserin (R-55667).[11][12][13]

1. Cell Culture and Treatment:

-

Plate cells (e.g., AML cell lines like Kasumi-1 or KG-1α for Jak-Stat analysis) at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of Ritanserin (R-55667) or vehicle for the desired time (e.g., 48 hours).

2. Lysate Preparation:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

3. SDS-PAGE and Protein Transfer:

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Examples of primary antibodies include:

-

For MEK/ERK pathway: anti-phospho-MEK1/2, anti-total-MEK1/2, anti-phospho-ERK1/2, anti-total-ERK1/2.

-

For Jak-Stat pathway: anti-phospho-JAK1, anti-total-JAK1, anti-phospho-STAT3, anti-total-STAT3, anti-phospho-STAT5, anti-total-STAT5.

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

5. Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use a loading control (e.g., anti-β-actin or anti-GAPDH) to ensure equal protein loading.

Cell Viability Assay (CCK-8)

This protocol outlines a colorimetric assay to assess the effect of Ritanserin (R-55667) on cell proliferation and viability.[14][15]

1. Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

2. Compound Treatment:

-

Add 10 µl of various concentrations of Ritanserin (R-55667) or vehicle to the wells.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

3. CCK-8 Assay:

-

Add 10 µl of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

4. Absorbance Measurement:

-

Measure the absorbance at 450 nm using a microplate reader.

5. Data Analysis:

-

Calculate the cell viability as a percentage of the vehicle-treated control.

-

Determine the IC50 value from the dose-response curve.

Preclinical Pharmacokinetics in Rats

Limited data is available specifically for the pharmacokinetics of Ritanserin in rats. However, studies on the structurally related compound, ketanserin, in male rats provide some insight. Following intravenous administration of ketanserin (10 mg/kg), the plasma clearance was approximately 3.8 ml/min/kg with a volume of distribution of 0.67 l/kg.[6] After oral administration, ketanserin was rapidly and completely absorbed, with an absolute bioavailability greater than 80%.[6] The apparent elimination half-life of ketanserin in rats was reported to be between 2-5 hours.[6] In vivo studies with Ritanserin (2.5 mg/kg, subcutaneous) in rats and guinea pigs have shown that it is long-acting, with over 70% occupancy of 5-HT2A sites for up to 48 hours.[5] A study investigating cocaine-seeking behavior in rats used intraperitoneal injections of Ritanserin at doses of 1.0 and 10.0 mg/kg.[16] Another study on midbrain dopamine neurons in chloral hydrate-anesthetized male rats administered Ritanserin intravenously at doses of 0.5-2.0 mg/kg.[17]

Conclusion

Ritanserin (R-55667) is a molecule with a dual mechanism of action, functioning as a potent 5-HT2A receptor antagonist and a novel inhibitor of DGKα. This unique pharmacological profile has led to its re-evaluation as a potential therapeutic agent, particularly in oncology. The data and methodologies presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in further exploring the preclinical and potential clinical applications of Ritanserin. The detailed experimental protocols offer a foundation for the replication and extension of these key studies, facilitating a deeper understanding of this intriguing compound.

References

- 1. 3-H-ketanserin (serotonin type 2) binding in the rat frontal cortex: effect of immobilization stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Ritanserin blocks CaV1.2 channels in rat artery smooth muscles: electrophysiological, functional, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of 5-HT2A receptor antagonists in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The 5-HT2 antagonist ritanserin blocks dopamine re-uptake in the rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. arigobio.com [arigobio.com]

- 7. Ritanserin suppresses acute myeloid leukemia by inhibiting DGKα to downregulate phospholipase D and the Jak-Stat/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reactionbiology.com [reactionbiology.com]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]

- 16. Effects of the serotonin 5-HT(2) antagonist, ritanserin, and the serotonin 5-HT(1A) antagonist, WAY 100635, on cocaine-seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Ritanserin, a 5-HT2A/2C antagonist, reverses direct dopamine agonist-induced inhibition of midbrain dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Ritanserin Dissolution in DMSO for In Vitro Assays

Introduction

Ritanserin is a potent and selective serotonin 5-HT2A receptor antagonist widely utilized in neuroscience research to investigate the role of the serotonergic system in various physiological and pathological processes.[1][2] For in vitro studies, proper dissolution and handling of Ritanserin are critical to ensure accurate and reproducible experimental outcomes. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of Ritanserin due to its high solubilizing capacity for this compound. These application notes provide a detailed protocol for the dissolution of Ritanserin in DMSO, preparation of working solutions, and important considerations for its use in cell-based assays.

Quantitative Data Summary

The solubility and storage of Ritanserin are crucial for maintaining its stability and efficacy in in vitro experiments. The following table summarizes the key quantitative data for Ritanserin.

| Parameter | Value | Source |

| Molecular Weight | 477.57 g/mol | [3] |

| Solubility in DMSO | Approximately 12.5 mg/mL to 47.76 mg/mL (up to 100 mM) | [1][2][3] |

| Storage of Solid Compound | -20°C | [1][2] |

| Storage of DMSO Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months | [4] |

| Purity | ≥95% to ≥98% | [1][3] |

Experimental Protocol: Preparation of Ritanserin Stock and Working Solutions

This protocol outlines the steps for preparing a Ritanserin stock solution in DMSO and subsequent dilution to a final working concentration for in vitro assays.

Materials

-

Ritanserin powder

-

Dimethyl sulfoxide (DMSO), anhydrous/molecular biology grade

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes and sterile tips

-

Vortex mixer

-

Cell culture medium appropriate for the assay

Preparation of Ritanserin Stock Solution (10 mM)

-

Calculate the required mass of Ritanserin:

-

To prepare 1 mL of a 10 mM stock solution, the required mass of Ritanserin is calculated as follows:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 477.57 g/mol x 1000 mg/g = 4.78 mg

-

-

-

Dissolution Procedure:

-

Aseptically weigh 4.78 mg of Ritanserin powder and transfer it to a sterile microcentrifuge tube.

-

Add 1 mL of anhydrous DMSO to the tube.

-

Vortex the solution thoroughly until the Ritanserin is completely dissolved. Gentle warming or sonication may be used to aid dissolution if precipitation is observed.[4]

-

-

Storage of Stock Solution:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]

-

Preparation of Working Solution

-

Determine the Final Concentration:

-

The final concentration of Ritanserin required for the in vitro assay will depend on the specific cell type and experimental design. A typical final concentration might range from 1 µM to 5 µM.[5]

-

-

Serial Dilution:

-

Thaw a single aliquot of the 10 mM Ritanserin stock solution.

-

Perform a serial dilution of the stock solution in the appropriate cell culture medium to achieve the desired final concentration.

-

Example for a 1 µM final concentration in 1 mL of medium:

-

Add 0.1 µL of the 10 mM stock solution to 999.9 µL of cell culture medium. To avoid pipetting very small volumes, a two-step dilution is recommended. First, dilute the 10 mM stock 1:100 in media to make a 100 µM intermediate solution. Then, dilute this intermediate solution 1:100 in your final volume of media.

-

-

-

DMSO Concentration Control:

-

It is crucial to maintain a final DMSO concentration that is non-toxic to the cells, typically below 0.5%.[6]

-

Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without Ritanserin.

-

Signaling Pathway and Experimental Workflow Diagrams

Ritanserin Signaling Pathway

Ritanserin primarily acts as an antagonist at the 5-HT2A receptor, thereby inhibiting downstream signaling cascades.

Caption: Ritanserin blocks serotonin-induced activation of the 5-HT2A receptor.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro assay using Ritanserin.

Caption: Workflow for preparing Ritanserin and conducting an in vitro cell-based assay.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Ritanserin | Non-selective 5-HT2 | Tocris Bioscience [tocris.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Effect of Ritanserin and Duloxetine on the Gene Expression of Primary Aniridia and Healthy Human Limbal Stromal Cells, In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Use of Ritanserin in Acute Myel-oid Leukemia (AML) Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] Treatment resistance and relapse remain significant challenges, necessitating the exploration of novel therapeutic strategies.[1][2] Ritanserin, a compound originally developed as a serotonin 5-HT2A/2C receptor antagonist, has emerged as a promising agent in oncology due to its potent inhibitory activity against diacylglycerol kinase alpha (DGKα).[3][4] Recent studies have demonstrated that Ritanserin can suppress AML progression by targeting DGKα, a key enzyme implicated in cancer cell signaling.[5][6]

These application notes provide a comprehensive overview of the use of Ritanserin in AML cell lines, including its effects on cell viability and apoptosis, its mechanism of action, and detailed protocols for in vitro experimentation. The information presented is primarily based on the findings of Tan et al. (2023) in their study, "Ritanserin suppresses acute myeloid leukemia by inhibiting DGKα to downregulate phospholipase D and the Jak-Stat/MAPK pathway."[5][6][7]

Mechanism of Action

Ritanserin exerts its anti-leukemic effects in AML cells primarily through the inhibition of DGKα.[5][7] Elevated expression of DGKα has been correlated with a poor prognosis in AML.[5] By inhibiting DGKα, Ritanserin disrupts key signaling pathways essential for AML cell survival and proliferation. Specifically, Ritanserin has been shown to:

-

Downregulate the Phospholipase D (PLD) signaling pathway. [5]

This cascade of events ultimately leads to the induction of caspase-dependent apoptosis and a reduction in AML cell proliferation.[5][7] The proposed signaling pathway is illustrated in the diagram below.

Data on AML Cell Line Sensitivity

Ritanserin has been shown to reduce the viability of AML cell lines in a dose- and time-dependent manner.[5][7] The half-maximal inhibitory concentrations (IC50) for two common AML cell lines, Kasumi-1 and KG-1α, are summarized below.

| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |

| Kasumi-1 | 51.01 ± 0.62 | 29.36 ± 0.48 | 21.05 ± 0.44 |

| KG-1α | 37.70 ± 0.55 | 24.51 ± 0.51 | 16.28 ± 0.49 |

| Table 1: IC50 values of Ritanserin in AML cell lines as determined by CCK-8 assay. Data extracted from Tan et al., 2023.[5][7] |

Experimental Protocols

The following are detailed protocols for evaluating the effects of Ritanserin on AML cell lines, based on methodologies described in the literature.[5][7]

Cell Culture

-

Cell Lines: Kasumi-1 and KG-1α human AML cell lines.

-

Culture Medium: IMDM (Iscove's Modified Dulbecco's Medium) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Passage cells every 2-3 days to maintain logarithmic growth.

Ritanserin Preparation

-

Solvent: Dissolve Ritanserin powder in Dimethyl Sulfoxide (DMSO) to create a stock solution (e.g., 10 mM).

-

Storage: Store the stock solution at -20°C or -80°C.

-

Working Solutions: Dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for experiments. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically <0.1%).

Cell Viability Assay (CCK-8)

This protocol is used to determine the cytotoxic effects of Ritanserin on AML cells.

Protocol:

-

Seed AML cells (e.g., Kasumi-1, KG-1α) into 96-well plates at a density of 1 x 104 cells per well in 100 µL of culture medium.[5]

-

Incubate the plates for 24 hours.

-

Prepare serial dilutions of Ritanserin in culture medium and add them to the respective wells. Include a vehicle control group treated with the same concentration of DMSO.

-

Incubate the cells for 24, 48, and 72 hours.[5]

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the DMSO-treated control cells.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the extent of apoptosis and necrosis induced by Ritanserin.

Protocol:

-

Seed AML cells in 6-well plates at an appropriate density.

-

Treat the cells with the desired concentrations of Ritanserin (e.g., based on IC50 values) for a specified time (e.g., 48 hours).[5]

-

Harvest the cells by centrifugation.

-

Wash the cells twice with cold Phosphate-Buffered Saline (PBS).

-

Resuspend the cells in 1X Annexin V Binding Buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within one hour.

-

Annexin V-positive, PI-negative cells: Early apoptotic

-

Annexin V-positive, PI-positive cells: Late apoptotic/necrotic

-

Annexin V-negative, PI-negative cells: Live

-

Western Blot Analysis

This technique is used to analyze changes in protein expression levels within the targeted signaling pathways.

Protocol:

-

Treat AML cells with Ritanserin as described for the apoptosis assay.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against:

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Studies

In addition to in vitro work, Ritanserin has demonstrated anti-AML effects in xenograft mouse models.[5] In these studies, treatment with Ritanserin at a dose of 5 mg/kg/day led to a reduction in leukemia burden and prolonged survival.[8]

Conclusion

Ritanserin represents a promising therapeutic agent for AML by targeting the DGKα enzyme and disrupting crucial pro-survival signaling pathways. The protocols and data presented in these application notes provide a solid foundation for researchers to investigate the effects of Ritanserin in AML cell lines and further explore its potential as a novel anti-leukemia therapy.

References

- 1. Targeting Novel Signaling Pathways for Resistant Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting cell cycle and apoptosis to overcome chemotherapy resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ritanserin - Wikipedia [en.wikipedia.org]

- 4. Dual activities of ritanserin and R59022 as DGKα inhibitors and serotonin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ritanserin suppresses acute myeloid leukemia by inhibiting DGKα to downregulate phospholipase D and the Jak-Stat/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ritanserin suppresses acute myeloid leukemia by inhibiting DGKα to downregulate phospholipase D and the Jak-Stat/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: In Vitro Binding Affinity Assays for Ritanserin

Introduction

Ritanserin is a potent and long-acting serotonin antagonist with high affinity for the 5-HT2A and 5-HT2C receptors.[1][2][3] Originally investigated for various central nervous system disorders, it is now primarily used as a research tool to study the serotonergic system.[2] Beyond its well-characterized effects on serotonin receptors, Ritanserin has also been identified as a potent inhibitor of diacylglycerol kinase alpha (DGKα), revealing its potential utility in oncology research.[2][4][5]

These application notes provide a comprehensive overview of the in vitro binding affinity of Ritanserin to its primary and secondary targets. Detailed protocols for conducting radioligand binding assays are included to enable researchers to accurately determine the binding characteristics of Ritanserin and similar compounds.

Ritanserin Binding Affinity Profile

The binding affinity of Ritanserin has been characterized across a range of receptors. The data, expressed as inhibition constants (Ki), are summarized below. Lower Ki values indicate higher binding affinity.

| Target Receptor | Ki (nM) | Species/Source | Notes |

| Serotonin Receptors | |||

| 5-HT2A | 0.45 | - | High affinity, primary target.[2][3] |

| 5-HT2C | 0.71 | - | High affinity, primary target.[2][3] |

| 5-HT2 (non-selective) | 0.39 | - | Potent 5-HT2 antagonist activity.[6] |

| 5-HT1A | > 1000 | - | Low affinity.[2] |

| 5-HT1D | - | - | Binds to the receptor.[2] |

| 5-HT2B | - | - | Binds to the receptor.[2] |

| 5-HT5A | - | - | Binds to the receptor.[2] |

| 5-HT6 | - | - | Binds to the receptor.[2] |

| 5-HT7 | - | - | Binds to the receptor.[2] |

| Other Receptors | |||

| Dopamine D2 | 84 | Human (Cloned) | Moderate affinity.[7] |

| Histamine H1 | ~17.5 | - | 39-fold lower affinity than 5-HT2A.[2] |

| α1-Adrenergic | ~48.2 | - | 107-fold lower affinity than 5-HT2A.[2] |

| α2-Adrenergic | ~74.7 | - | 166-fold lower affinity than 5-HT2A.[2] |

| Enzymes | |||

| Diacylglycerol Kinase α (DGKα) | - | - | Potent inhibitor.[2][8] |

Principle of Radioligand Binding Assays

Radioligand binding assays are the gold standard for measuring the affinity of a ligand for its receptor.[9] Competition binding assays, a common format, are used to determine the affinity (Ki) of an unlabeled test compound (e.g., Ritanserin) by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the target receptor.[9][10] The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50. The IC50 value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kd) of the radioligand.[11]

Experimental Workflow: Radioligand Competition Assay

The following diagram outlines the typical workflow for a radioligand competition binding assay.

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Ritanserin Binding to 5-HT2A Receptors

This protocol describes a competitive binding assay to determine the Ki of Ritanserin for the 5-HT2A receptor using rat frontal cortex membranes and [3H]-Ketanserin as the radioligand.[1][12]

1. Materials and Reagents

-

Tissue Source: Frontal cortex from male Sprague-Dawley rats.

-

Radioligand: [3H]-Ketanserin (specific activity ~60-90 Ci/mmol).

-

Test Compound: Ritanserin.

-

Non-specific Binding Control: Mianserin or unlabeled Ketanserin (10 µM).

-

Buffers:

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer (ice-cold): 50 mM Tris-HCl, pH 7.4.

-

-

Equipment:

-

Glass-Teflon homogenizer.

-

High-speed refrigerated centrifuge.

-

96-well microplates.

-

Cell harvester for filtration.

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine (PEI).

-

Liquid scintillation counter and vials.

-

Scintillation cocktail.

-

2. Membrane Preparation

-

Euthanize rats and rapidly dissect the frontal cortex on ice.

-

Homogenize the tissue in 20 volumes of ice-cold Homogenization Buffer using a Glass-Teflon homogenizer.

-

Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

-

Discard the supernatant, resuspend the pellet in fresh Homogenization Buffer, and centrifuge again.

-

Resuspend the final pellet in Assay Buffer at a protein concentration of approximately 200-400 µg/mL. Protein concentration should be determined using a standard method (e.g., BCA assay).[11]

-

Use the membrane preparation immediately or store in aliquots at -80°C.

3. Assay Procedure

-

Set up the assay in 96-well plates in a final volume of 250 µL.[11]

-

Add the following to each well:

-

Total Binding: 50 µL Assay Buffer + 50 µL [3H]-Ketanserin + 150 µL membrane suspension.

-

Non-specific Binding (NSB): 50 µL Mianserin (10 µM final concentration) + 50 µL [3H]-Ketanserin + 150 µL membrane suspension.

-

Competition: 50 µL Ritanserin (at 8-11 different concentrations) + 50 µL [3H]-Ketanserin + 150 µL membrane suspension.

-

-

The final concentration of [3H]-Ketanserin should be close to its Kd value (typically 0.5-2 nM).

-

Incubate the plates at 37°C for 30 minutes with gentle agitation.

-

Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Quickly wash the filters four times with 1 mL of ice-cold Wash Buffer.

-

Dry the filters, place them in scintillation vials with scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

-

Determine the percentage of specific binding for each concentration of Ritanserin.

-

Plot the percentage of specific binding against the log concentration of Ritanserin.

-

Use a non-linear regression curve-fitting program (e.g., Prism) to determine the IC50 value.[11]

-

Calculate the Ki value using the Cheng-Prusoff equation :

-

Ki = IC50 / (1 + [L]/Kd)

-

Where:

-

[L] is the concentration of the radioligand ([3H]-Ketanserin).

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

-

Signaling Pathways Inhibited by Ritanserin

Ritanserin's mechanism of action involves the blockade of key signaling pathways.

1. 5-HT2A/2C Receptor Antagonism

5-HT2A and 5-HT2C receptors are Gq/11-coupled G-protein coupled receptors (GPCRs). Upon activation by serotonin, they initiate a signaling cascade via phospholipase C (PLC). Ritanserin acts as an antagonist, blocking this pathway.

Caption: Ritanserin blocks serotonin-induced 5-HT2A/2C signaling.

2. Diacylglycerol Kinase Alpha (DGKα) Inhibition

Ritanserin directly inhibits DGKα, an enzyme that converts diacylglycerol (DAG) into phosphatidic acid (PA). This inhibition leads to an accumulation of DAG, which can potentiate signaling through proteins like Protein Kinase C (PKC).

Caption: Ritanserin inhibits the enzymatic activity of DGKα.

References

- 1. Receptor-binding properties in vitro and in vivo of ritanserin: A very potent and long acting serotonin-S2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ritanserin - Wikipedia [en.wikipedia.org]